molecular formula C20H19FN2O2 B14864271 1-(4-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid

1-(4-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14864271
M. Wt: 338.4 g/mol
InChI Key: YKGUQSWIVVNLNU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, such as 4-fluorobenzaldehyde, which undergoes a condensation reaction with the pyrazole intermediate.

    Addition of the isobutylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the pyrazole intermediate reacts with an isobutylbenzene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(4-Fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C20H19FN2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C20H19FN2O2/c1-13(2)11-14-3-5-15(6-4-14)18-12-19(20(24)25)23(22-18)17-9-7-16(21)8-10-17/h3-10,12-13H,11H2,1-2H3,(H,24,25)

InChI Key

YKGUQSWIVVNLNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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